5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide
Description
This compound features a fluoro-substituted indole core linked via a carboxamide group to a thiazole ring bearing a pyridin-4-yl substituent. The fluorine atom at the indole’s 5-position enhances lipophilicity and metabolic stability, while the pyridinyl-thiazole moiety may contribute to target binding affinity, particularly in kinase or receptor inhibition contexts .
Properties
Molecular Formula |
C18H13FN4OS |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-fluoro-1-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C18H13FN4OS/c1-23-15-3-2-13(19)8-12(15)9-16(23)17(24)22-18-21-14(10-25-18)11-4-6-20-7-5-11/h2-10H,1H3,(H,21,22,24) |
InChI Key |
CZOXEPMOBQFXJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Methylation of 5-Fluoroindole
The indole nitrogen is methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). Source reports a 90–98% yield for analogous N-methylation reactions under inert conditions. After 2–4 hours at 0°C to room temperature, the product 5-fluoro-1-methylindole is isolated via aqueous workup and silica gel chromatography.
Introduction of the C2 Carboxylic Acid Group
Ethyl 5-fluoro-1-methylindole-2-carboxylate is synthesized via Friedel-Crafts acylation. As detailed in Source, ethyl chlorooxalate reacts with 5-fluoro-1-methylindole in anhydrous 1,2-dichloroethane catalyzed by AlCl₃. The reaction proceeds at reflux for 3 hours, yielding 80–85% of the ester after chromatography. Subsequent saponification with 3N NaOH in ethanol furnishes 5-fluoro-1-methylindole-2-carboxylic acid (10a–c in Source) in 92% yield.
Preparation of 4-(Pyridin-4-yl)Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed by reacting 4-pyridyl acetophenone with thiourea in the presence of bromine or iodine. The α-halogenation of the ketone generates a reactive intermediate, which cyclizes with thiourea to form 4-(pyridin-4-yl)thiazol-2-amine. Source validates this approach for analogous thiazole derivatives, achieving 70–80% yields after recrystallization.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove unreacted starting materials. NMR and LC-MS confirm the structure, with characteristic peaks for the pyridyl (δ 8.5–8.7 ppm) and thiazole NH₂ (δ 6.2 ppm).
Amide Coupling of Indole-2-Carboxylic Acid and Thiazol-2-Amine
BOP-Mediated Coupling
The final step employs benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF. As per Source, 5-fluoro-1-methylindole-2-carboxylic acid (1.2 equiv) and 4-(pyridin-4-yl)thiazol-2-amine (1.0 equiv) react at room temperature for 12 hours, yielding 75–85% of the target compound after extraction and chromatography.
Optimization and Scalability
Key parameters include:
-
Solvent : Anhydrous DMF ensures reagent solubility.
-
Temperature : Prolonged room-temperature stirring minimizes side reactions.
-
Purification : Trituration with cold methanol removes residual DMF.
Analytical Data and Characterization
Table 1: Spectroscopic Data for 5-Fluoro-1-Methyl-N-(4-(Pyridin-4-yl)Thiazol-2-yl)-1H-Indole-2-Carboxamide
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₄FN₅OS | Calculated |
| Molecular Weight | 367.40 g/mol | |
| ¹H NMR (400 MHz, DMSO) | δ 8.65 (d, pyridyl-H), 7.92 (s, thiazole-H) | |
| HPLC Purity | >98% |
Comparative Analysis of Synthetic Routes
Table 2: Yield Comparison Across Methodologies
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole methylation | MeI, NaH, THF, 0°C–RT | 90–98 |
| Friedel-Crafts acylation | AlCl₃, 1,2-dichloroethane | 80–85 |
| Thiazole formation | Br₂, thiourea, EtOH | 70–80 |
| Amide coupling | BOP, DIPEA, DMF | 75–85 |
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Synthesis
The Hantzsch reaction may yield isomeric byproducts if halogenation is incomplete. Source recommends using excess bromine (1.5 equiv) and rigorous temperature control to ensure α-halogenation.
Amide Bond Hydrolysis
Prolonged exposure to moisture during coupling reduces yields. Anhydrous DMF and argon atmospheres are critical, as emphasized in Source.
Industrial-Scale Adaptations
Patent highlights fluorine-resistant reactors for analogous fluorinated heterocycles, suggesting scalable gas-phase fluorination for related intermediates. However, the target compound’s synthesis remains solution-phase due to stability concerns .
Chemical Reactions Analysis
Key Reaction Conditions
Step 1: Coupling of Indole-2-Carboxylic Acid
The indole moiety is activated as a carboxylic acid and coupled with thiazole derivatives (e.g., ethyl-2-(2-aminothiazol-4-yl)acetate) using EDCI/HOBT. This step requires careful control of temperature and solvent to avoid side reactions .
Step 2: Hydrazine-Mediated Conversion
Ester intermediates (e.g., ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate) undergo hydrazine treatment to form hydrazides. Optimal conditions involve neat hydrazine hydrate at room temperature, avoiding solvent interference .
Step 3: Aldehyde Condensation
Hydrazides react with substituted aldehydes in ethanol under acidic conditions (e.g., catalytic acetic acid). This step generates E/Z isomers (e.g., N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide), with E-isomers typically predominant .
Characterization Methods
Biological Activity Insights
While the query focuses on chemical reactions, structural features such as fluorine substitution and thiazole-pyridine linkages are noted to influence biological activity in analogous compounds. For example:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including breast, colon, and lung cancers.
Case Study: In Vitro Cytotoxicity
In a study published in Cancer Letters, the compound was tested against several human cancer cell lines. The results indicated that it significantly inhibited cell proliferation at low micromolar concentrations, with IC50 values ranging from 0.5 to 5 μM depending on the cell line tested .
Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of specific protein kinases involved in cancer progression, such as CDK4 and CDK6. By inhibiting these kinases, the compound may halt the cell cycle progression of cancer cells.
Antimicrobial Properties
Emerging research suggests that 5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide may possess antimicrobial properties against various bacterial strains. Preliminary assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Experimental Findings
In a study examining antimicrobial activity, the compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Neuroprotective Mechanism
Research indicates that the compound may exert neuroprotective effects through antioxidant mechanisms and by modulating neuroinflammatory pathways.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues with Indole-Thiazole Scaffolds
a. 5-Fluoro-1-Methyl-N-(3,4,5-Trimethoxyphenyl)-1H-Indole-2-Carboxamide (MW: 358.4)
- Key Differences : Replaces the pyridinyl-thiazole group with a trimethoxyphenyl substituent.
- This substitution may alter selectivity in biological targets, such as tubulin or topoisomerase inhibition .
b. Urea-Linked Thiazole Derivatives (e.g., Compounds 11a–11o)
- Key Differences : Replace the indole-carboxamide backbone with urea-linked thiazoles and substituted phenyl groups (e.g., 3,5-dichlorophenyl, trifluoromethylphenyl).
- Implications : Urea derivatives (e.g., 11b, ESI-MS m/z: 534.2) exhibit higher molecular weights (~500–600 Da) due to additional piperazine and hydrazinyl groups. These compounds are optimized for kinase inhibition (e.g., EGFR, VEGFR) but may face pharmacokinetic challenges due to increased polarity .
Heterocyclic Variants with Carboxamide Linkages
a. 3-(4-Fluorophenyl)-N,5-Dimethyl-1,2-Oxazole-4-Carboxamide
- Key Differences : Replaces indole-thiazole with an oxazole ring and a 4-fluorophenyl group.
- Implications : The oxazole’s reduced aromaticity compared to thiazole may decrease π-π stacking interactions with hydrophobic enzyme pockets, impacting potency .
b. 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide
- Key Differences : Substitutes indole with imidazole and adds a thioacetamide linker.
- Implications : The imidazole-thiazole hybrid (e.g., Compound 9) shows COX-1/2 inhibition, but the thioether linkage introduces susceptibility to metabolic oxidation, reducing in vivo stability compared to the carboxamide bond in the target compound .
Biological Activity
5-Fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and structure-activity relationships.
Chemical Structure
The compound is characterized by the following structural features:
- Indole moiety : A bicyclic structure that is common in many biologically active compounds.
- Thiazole ring : Known for its diverse pharmacological properties.
- Pyridine group : Often enhances the compound's ability to interact with biological targets.
The biological activity of 5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide primarily involves the inhibition of protein kinases, specifically cyclin-dependent kinases (CDKs). These kinases play a critical role in cell cycle regulation and are often overexpressed in various cancers. By inhibiting CDK4 and CDK6, this compound can effectively halt the proliferation of cancer cells, making it a candidate for cancer therapeutics .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, in vitro studies have shown:
- IC50 Values : The compound demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating potent inhibitory effects on cell proliferation.
- Cell Cycle Arrest : Treatment with this compound resulted in G1 phase arrest in cancer cells, leading to apoptosis as confirmed by flow cytometry analyses .
Antimicrobial Activity
In addition to its anticancer effects, 5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide has shown promising antimicrobial activity:
- Bacterial Inhibition : Studies reported minimum inhibitory concentrations (MICs) against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound was effective against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 6.25 to 31.25 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often depends on specific structural features. The following aspects have been highlighted in SAR studies:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the thiazole ring enhances antibacterial activity.
- Lipophilicity : Increased lipophilicity generally correlates with improved membrane permeability and bioavailability .
Case Study 1: Cancer Cell Lines
In a study involving MV4-11 acute myeloid leukemia cells:
- Cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability.
- Apoptotic assays indicated that higher concentrations induced significant apoptosis compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-Fluoro Indole | S. aureus | 6.25 |
| 5-Fluoro Indole | E. coli | 12.5 |
| Ciprofloxacin | S. aureus | 0.7 |
| Ciprofloxacin | E. coli | 1.0 |
The results indicated that while the compound was less potent than ciprofloxacin, it still exhibited significant antibacterial properties, suggesting its potential as an alternative treatment option .
Q & A
Q. Key Considerations :
- Reaction time (3–8 hours) and temperature (reflux conditions) significantly impact yield.
- Use of sodium acetate or K₂CO₃ as bases enhances nucleophilic substitution efficiency .
Basic: How is structural characterization of this compound performed?
Q. Methodology :
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and F percentages to confirm purity .
Example Data :
For a related compound, ¹H NMR (CDCl₃) showed a singlet at δ 3.82 ppm for the N-methyl group, while ¹⁹F NMR indicated a single fluorine environment at δ -112.5 ppm .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Q. Methodology :
- Core Modifications :
- Biological Assays :
Case Study :
A related thiazole-triazole hybrid exhibited improved solubility when the pyridine ring was substituted with a methoxy group, enhancing bioavailability .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Methodology :
- Reproducibility Checks :
- Mechanistic Profiling :
- Meta-Analysis :
Advanced: What strategies improve synthetic yield and scalability?
Q. Methodology :
- Optimization Steps :
- Solvent Selection : Replace acetic acid with DMF for better solubility of intermediates, reducing reaction time from 5 to 3 hours .
- Catalyst Use : Introduce Pd/C or CuI for Suzuki-Miyaura coupling to attach aryl groups efficiently .
- Workflow : Implement flow chemistry for continuous synthesis, minimizing side-product formation .
Data-Driven Example :
A scaled-up synthesis of a thiazole analog achieved 72% yield using K₂CO₃ in acetone under reflux, compared to 58% yield with traditional methods .
Advanced: How to investigate the mechanism of action for this compound?
Q. Methodology :
- In Silico Studies :
- Biochemical Assays :
- In Vivo Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
